molecular formula C16H14BrFO2 B8436347 Methyl 5-bromomethyl-2-(4-fluorobenzyl)benzoate

Methyl 5-bromomethyl-2-(4-fluorobenzyl)benzoate

Cat. No.: B8436347
M. Wt: 337.18 g/mol
InChI Key: NERMXMJPZIOBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromomethyl-2-(4-fluorobenzyl)benzoate is a useful research compound. Its molecular formula is C16H14BrFO2 and its molecular weight is 337.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14BrFO2

Molecular Weight

337.18 g/mol

IUPAC Name

methyl 5-(bromomethyl)-2-[(4-fluorophenyl)methyl]benzoate

InChI

InChI=1S/C16H14BrFO2/c1-20-16(19)15-9-12(10-17)2-5-13(15)8-11-3-6-14(18)7-4-11/h2-7,9H,8,10H2,1H3

InChI Key

NERMXMJPZIOBMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CBr)CC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphenylphosphine (9.7 g., 37.0 mmol) and then carbon tetrabromide (12.3 g., 37.0 mmol) were added to a stirred solution of methyl 5-hydroxymethyl-2-(4-fluorobenzyl)benzoate (4.6 g., 16.8 mmol) in anhydrous ether (150 ml) at ambient temperature. After 4 hours the reaction was filtered and the filtrate concentrated under reduced pressure. The product was purified by column chromatography eluting with ethyl acetate/isohexane (5:95) to give methyl 5-bromomethyl-2-(4fluorobenzyl)benzoate as a colourless oil (5.05 g). NMR data (CDCl3) δ: 3.83 (3H, s), 4.37 (2H, s), 4.50 (2H, s), 6.92-6.99 (2H, m), 7.06 7.13 (2H, m), 7.19 (1H, d). 7.43 (1H, dd), 7.95 (1H, d).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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